N-benzyl-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Overview
Description
N-benzyl-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Notably, compounds like 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exhibited good antimalarial activity .
- While the specific activity of this compound needs further investigation, it may contribute to antioxidant research .
- Although not directly studied for this compound, it could serve as a starting point for further investigations in these areas .
Antimalarial Activity
Superoxide Anion Radical Scavenging
Anticancer and Antimicrobial Potential
Non-linear Optical Material
Mechanism of Action
Target of Action
The primary target of N-benzyl-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is falcipain-2 , a cysteine protease enzyme . This enzyme plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .
Mode of Action
The compound interacts with its target, falcipain-2, by binding to it. The binding energy values against falcipain-2 range from 15.9 to 14 kcal/mol . This interaction inhibits the activity of the enzyme, thereby disrupting the life cycle of the malaria parasite .
Biochemical Pathways
The inhibition of falcipain-2 affects the hemoglobin hydrolysis process, which is vital for the survival and growth of the malaria parasite . By preventing this process, the compound hinders parasitic growth .
Result of Action
The result of the compound’s action is the inhibition of the growth of the malaria parasite, Plasmodium falciparum . This is achieved by disrupting the parasite’s life cycle through the inhibition of the falcipain-2 enzyme .
properties
IUPAC Name |
N-benzyl-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-16-12-17(2)14-20(13-16)26(15-19-8-5-4-6-9-19)29(27,28)21-10-7-11-25-18(3)23-24-22(21)25/h4-14H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRVDCVPGKVZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CN4C3=NN=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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